molecular formula C27H45Br B167310 Cholesteryl bromide CAS No. 516-91-6

Cholesteryl bromide

Cat. No. B167310
CAS RN: 516-91-6
M. Wt: 449.5 g/mol
InChI Key: WDRGNJZPWVRVSN-DPAQBDIFSA-N
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Description

Cholesteryl bromide is a compound with the CAS Number: 516-91-6 and Linear Formula: C27H45Br . It is also known as 3β-Bromo-5-cholestene . It has a molecular weight of 449.56 . It is used for anti-nociceptive activity .


Synthesis Analysis

The synthesis of cholesterol derivatives used in research was achieved by the reaction of dimethylaminopropyne or 3-azidodimethylpropylamine with cholesterol bromo ester . A new and efficient synthesis method for cholesteryl glucosides starting from disaccharides has also been reported .


Molecular Structure Analysis

The empirical formula of Cholesteryl bromide is C27H45Br . Its molecular weight is 449.55 . The structure of Cholesteryl bromide is rigid and almost planar with a steroid skeleton of four fused rings, three six-membered and one five-membered .


Chemical Reactions Analysis

Cholesteryl bromide can undergo electrophilic addition of chlorine to the double bond of the investigated compounds, giving the corresponding 5α,6β-dichloro steroids . It can also be involved in electrochemically-initiated processes and monitoring redox-active intermediates formed chemically in solution .


Physical And Chemical Properties Analysis

Cholesteryl bromide is a solid substance . It has a specific rotation of -13.0 to -21.0 deg (C=1,toluene) and a melting point of 98 °C .

Scientific Research Applications

X-Ray Crystallography Studies

Cholesteryl bromide has been studied using X-ray crystallography, which is instrumental in understanding its molecular structure. X-ray crystallography of cholesteryl bromide has revealed details about the molecular packing and crystallographic differences compared to other sterols like cholesteryl iodide and chloride. This research is significant for chemical research and the classification of sterol crystal structures (Crowfoot, 1944).

Crystal and Molecular Structure

Further research on the crystal and molecular structure of cholesteryl bromide highlights its isomorphous nature with cholesteryl chloride. The study provides details on the crystal structure solved by the heavy atom method and the refined molecular orientation. Such investigations are pivotal in comprehending the properties of sterols at the molecular level (Vani & Vijayan, 1979).

Interaction with UV Radiation

Research has also been conducted on the interaction between UV radiation and mixtures of cholesteryl bromide with other cholesteryl compounds. This study is essential in understanding the photoreactive properties of cholesteryl bromide and its applications in imaging and material sciences (Haas, Adams, & Wysocki, 1969).

Rheological Investigations

Cholesteryl bromide has been the subject of rheological investigations, particularly focusing on its viscoelastic properties and temperature dependence. Such studies are crucial in exploring its potential applications in lubricants and tribology (A. et al., 2022).

Gene Transfection Efficiency

Significant research has also been conducted on the use of cholesteryl bromide derivatives in gene transfection. Studies have shown that the nature of linkage between the cationic headgroup and the cholesteryl skeleton in these derivatives can control gene transfection efficiency. This is critical for advancements in gene therapy and molecular biology (Ghosh, Visweswariah, & Bhattacharya, 2000).

Synthesis of Sulfur-Containing Steroids

Another area of research is the synthesis of sulfur-containing steroids derived from cholesteryl bromide. This synthesis is explored for studying the protective effect of these steroids against ionizing radiation in mammals, contributing to radiobiology and medicinal chemistry (Yu Cy, Hsu Yy, & Lee Hs, 1962).

Safety And Hazards

Cholesteryl bromide should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Research on CETP inhibitors is targeted at improving efficacy and minimizing adverse reactions . In recent studies, some suggested that future CETP inhibitors should have lower binding affinity to HDL or LDL . The development of new therapies based on pharmacologic enhancement of HDL metabolism has proven challenging .

properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-3-bromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45Br/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRGNJZPWVRVSN-DPAQBDIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)Br)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)Br)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80883419
Record name Cholest-5-ene, 3-bromo-, (3.beta.)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80883419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cholesteryl bromide

CAS RN

516-91-6
Record name Cholesteryl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=516-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholest-5-ene, 3-bromo-, (3.beta.)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cholest-5-ene, 3-bromo-, (3.beta.)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80883419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3β-bromocholest-5-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.481
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
196
Citations
GV Vani, K Vijayan - Molecular Crystals and Liquid Crystals, 1979 - Taylor & Francis
Cholesteryl chloride and the isomorphous cholesteryl bromide crystallize in the monoclinic space group P2 1 with two molecules in the unit cell. The cell dimensions are a=10.82, b=7.61…
Number of citations: 14 www.tandfonline.com
S BERNSTEIN, KJ SAX… - The Journal of Organic …, 1948 - ACS Publications
… Similarly, cholesteryl bromide was … (0.0055 M) of cholesteryl bromide (VII), mp 96-98.5,0.99 g. (0.0055M) of N-bromosuccinimide, and 50ml. of carbon tetrachloride was refluxed on the …
Number of citations: 4 pubs.acs.org
Y Urushibara, K Nambu, T Ando - Bulletin of the Chemical Society of …, 1940 - journal.csj.jp
… Thus cholesteryl bromide seemed to be the most suitable … The Action of Hydrogen Bromide on Cholesteryl Bromide … but the products from cholesteryl bromide were obtained : On boiling …
Number of citations: 1 www.journal.csj.jp
GV VAN - 1979 - core.ac.uk
… The final positional and thermal parameters of cholesteryl chloride and cholesteryl bromide … A2 in cholesteryl chloride and 9.1 A2 in cholesteryl bromide. Due to the paucity of reflections …
Number of citations: 0 core.ac.uk
CW Shoppee, GHR Summers - Journal of the Chemical Society …, 1952 - pubs.rsc.org
… ., 1912, 33, 447; Lieb, Winkelmann, and Koppl, Annalen, 1934, 509, 214) or thionyl bromide (Bide, Henbest, Jones, and Wilkinson, J., 1948, 1787), leading to cholesteryl bromide. The …
Number of citations: 6 pubs.rsc.org
RH Davies, S Meecham, CW Shoppee - Journal of the Chemical …, 1955 - pubs.rsc.org
… Acetolysis of cholesteryl bromide was found to be more convenient for study since at 95" the reaction was about half complete after seven hours and, as a consequence of the …
Number of citations: 5 pubs.rsc.org
CW Shoppee, DF Williams - Journal of the Chemical Society …, 1955 - pubs.rsc.org
… In the absence of acetate ions the acetolysis displayed the same anomalous features as were observed previously in the case of cholesteryl bromide, showing autocatalytic …
Number of citations: 7 pubs.rsc.org
JM Eckert, RJW Le Fèvre - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
44 282 517 492 435-60 by gradual addition of iodine in ether to amalgamated aluminium powder) yielded cholesteryl iodide l1 as colourless needles, mp 106-107",[a],-12"(in CCl,), …
Number of citations: 7 pubs.rsc.org
GV Vani, K Vijayan, S Chandrasekhar - 1980 - dspace.rri.res.in
We report a direct X-ray determination of the absolute configuration of two cholesterogens, cholesteryl chloride and the isomorphous cholesteryl bromide. The crystal and molecular …
Number of citations: 0 dspace.rri.res.in
DN Kevill, FL Weitl - The Journal of Organic Chemistry, 1967 - ACS Publications
… with sodium bromide led to a mixture of cholesteryl bromide and cholesteryl chloride. … Xmax (in CS2) at 14.21 µ for cholesteryl bromide). Anal. Caled for 59% C27H45Br and 41% …
Number of citations: 10 pubs.acs.org

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